3-(Trifluoromethyl)but-3-enoic acid
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Overview
Description
3-(Trifluoromethyl)but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a butenoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under specific reaction conditions . Another approach involves the use of trifluoromethylated building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)but-3-enoic acid may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated carboxylic acids, saturated derivatives, and substituted trifluoromethyl compounds.
Scientific Research Applications
3-(Trifluoromethyl)but-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)but-3-enoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)cinnamic acid
- 3-(Trifluoromethyl)aniline
Uniqueness
3-(Trifluoromethyl)but-3-enoic acid is unique due to its combination of a trifluoromethyl group with a butenoic acid backbone, which imparts distinct reactivity and properties compared to other trifluoromethylated compounds .
Properties
CAS No. |
93640-08-5 |
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Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
3-(trifluoromethyl)but-3-enoic acid |
InChI |
InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h1-2H2,(H,9,10) |
InChI Key |
SCKMBUHNXLLCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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